

Ningetinib targets c-Met VEGFR2 Axl IC50

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Compound Focus: Ningetinib

CAS No.: 1394820-69-9

Cat. No.: S006626

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Primary Targets and Inhibitory Activity

The table below summarizes the primary kinase targets of **Ningetinib** and its half-maximal inhibitory concentration (IC50) values, which indicate its potency [1] [2] [3].

Target Kinase	Reported IC50 Values	Experimental Context
Axl	< 1.0 nM [1] - 1.0 nM [2] [3]	Cell-free assay [1]
VEGFR2	1.9 nM [1] [2] [3]	Cell-free assay [1]
c-Met	6.7 nM [1] [2] [3]	Cell-free assay [1]
FLT3	Information from functional cellular assays [4] [5]	Cell-based assays [4]

Ningetinib exhibits **multi-kinase inhibition** beyond its primary targets, also showing activity against **Mer** and **FLT3** [5]. In functional cell-based assays, it inhibited HGF- and VEGF-stimulated HUVEC proliferation and microvascular angiogenesis in rat aortic rings [1] [2].

Experimental Evidence and Protocols

Key experimental findings and methodologies from research studies provide evidence for **Ningetinib's** activity.

In Vitro Functional Assays

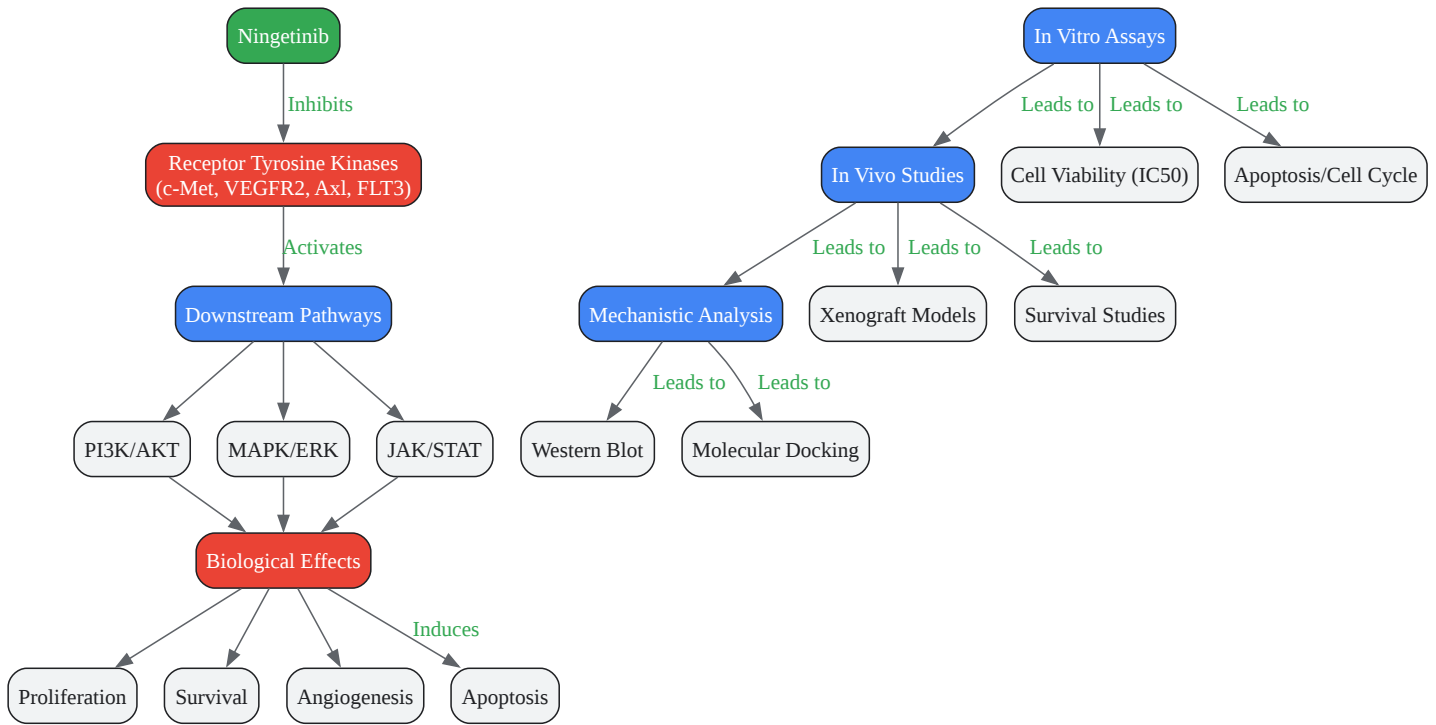
- **Cell Viability Assay:** Cells are seeded in 96-well plates and treated with a concentration gradient of **Ningetinib**. After incubation, cell viability is measured using a luminescence-based assay to calculate the IC50 value [4].
- **Apoptosis and Cell Cycle Analysis:** Cells treated with **Ningetinib** are stained with Annexin V and analyzed by flow cytometry to quantify apoptosis. For cell cycle analysis, DNA content is stained with propidium iodide and analyzed by flow cytometry [4].
- **Immunoblot Assay:** Treated cells are lysed, and proteins are separated by electrophoresis, transferred to a membrane, and probed with antibodies against target proteins and downstream signaling molecules to confirm pathway inhibition [4] [6].

Key In Vitro and In Vivo Findings

- **In Vitro:** **Ningetinib** inhibited proliferation, induced apoptosis, and blocked the cell cycle in FLT3-ITD mutant AML cell lines. It bound to FLT3 and inhibited its downstream signaling pathways, including STAT5, AKT, and ERK [4].
- **In Vivo:** In a U87MG glioblastoma xenograft model, an oral dose of **Ningetinib** (20 mg/kg/day) significantly prolonged survival. A single dose also potently inhibited phosphorylation of c-Met and its downstream effectors in tumors [1] [2]. In FLT3-ITD and FLT3-ITD-F691L mouse leukemia models, it showed superior survival benefits compared to gilteritinib and quizartinib [4].

Signaling Pathways and Experimental Workflow

Ningetinib exerts its effects by inhibiting key receptor tyrosine kinases and their downstream signaling cascades. The following diagram illustrates these pathways and a typical workflow for experimental validation.



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This diagram illustrates how **Ningetinib** inhibits multiple RTKs, blocking key downstream pathways like PI3K/AKT and MAPK/ERK to produce anti-tumor effects, alongside typical experimental workflows for validation.

Conclusion for Researchers

Ningetinib is a promising multi-kinase inhibitor with potent activity against c-Met, VEGFR2, Axl, and FLT3. Its ability to potentially overcome resistance mutations in FLT3 positions it as a candidate for further development in AML and solid tumors.

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